molecular formula C9H10N4 B13616582 5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine

5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13616582
M. Wt: 174.20 g/mol
InChI Key: RBPHGDFYWHPLAU-UHFFFAOYSA-N
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Description

5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and pyrazole rings in its structure makes it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 5-methylpyridin-2-ylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide, N-chlorosuccinimide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyridine derivatives .

Scientific Research Applications

5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various pharmacological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique positioning of the methyl group on the 5-position of the pyridine ring in 5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine can lead to different steric and electronic effects, which may influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for the development of new therapeutic agents .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-6-2-3-7(11-5-6)8-4-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13)

InChI Key

RBPHGDFYWHPLAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=NN2)N

Origin of Product

United States

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